Choline fluoride

Catalog No.
S3341287
CAS No.
4696-35-9
M.F
C5H14FNO
M. Wt
123.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Choline fluoride

CAS Number

4696-35-9

Product Name

Choline fluoride

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;fluoride

Molecular Formula

C5H14FNO

Molecular Weight

123.17 g/mol

InChI

InChI=1S/C5H14NO.FH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

FHCUSSBEGLCCHQ-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCO.[F-]

Canonical SMILES

C[N+](C)(C)CCO.[F-]

Choline fluoride is an organic compound composed of choline and fluoride ions. It is a quaternary ammonium salt where the choline cation, derived from ethanolamine, is associated with fluoride. This compound has garnered interest due to its potential applications in various fields, including biochemistry and materials science. Choline fluoride can exist in different forms, particularly as a deep eutectic solvent when mixed with other compounds like ethylene glycol, creating unique physicochemical properties that are being explored for various applications .

, particularly in aqueous environments. Notably, it exhibits exothermic dissolution in water, contrasting with other choline salts like choline chloride, which show endothermic behavior . This property suggests that choline fluoride may release energy upon solvation, making it potentially useful in thermal applications.

In addition to solvation reactions, choline fluoride can participate in coordination chemistry, forming complexes with various anions. The interactions between choline cations and fluoride anions can lead to the formation of ion pairs, which are significant in understanding the solution dynamics of choline-based solvents .

Choline fluoride can be synthesized through several methods:

  • Direct Reaction: Choline can react with hydrofluoric acid or fluoride salts to produce choline fluoride.
  • Deep Eutectic Solvent Formation: A notable method involves combining choline fluoride with ethylene glycol in a specific molar ratio (e.g., 1:2) to create a deep eutectic solvent known as EthalineF. This method enhances the solubility and stability of the compound while providing unique physicochemical properties .

Research into the interactions of choline fluoride with other compounds is critical for understanding its behavior in different environments. Studies have shown that choline can influence the composition and degradation enzymes within biological systems exposed to fluoride . Additionally, investigations into its solvation dynamics reveal how it interacts with other solvents and ions, which is essential for applications involving deep eutectic solvents .

Choline fluoride shares similarities with several other compounds but also exhibits unique characteristics:

Compound NameCompositionUnique Properties
Choline ChlorideCholine + ChlorideEndothermic dissolution; more stable in biological systems
Choline BromideCholine + BromideHigher solubility compared to choline chloride
AcetylcholineAcetylcholine (ester of choline)Neurotransmitter function; involved in synaptic transmission
Trimethylamine N-oxideTrimethylamine + OxygenInvolved in osmotic regulation; different biological roles

Choline fluoride's exothermic dissolution and potential as a deep eutectic solvent distinguish it from these similar compounds, making it an area of interest for future research and application development .

Radiochemical Fluorination Techniques

Radiochemical fluorination techniques are critical for incorporating the fluorine-18 isotope into choline derivatives for positron emission tomography (PET) imaging. A prominent method involves nucleophilic aliphatic substitution, where [¹⁸F]fluoride displaces leaving groups such as triflate or tosylate. For example, 1,3,4,6-tetra-O-acetyl-2-O-triflate-β-D-mannose reacts with [¹⁸F]KF·K222 to yield [¹⁸F]FDG, a process that hinges on the inversion of stereochemistry at the C-2 carbon center. This method achieves radiochemical yields exceeding 60% with minimal epimerization during deprotection.

Alternative strategies include iodide-promoted alkylation, where alkali iodides facilitate the formation of [¹⁸F]fluoroethylcholine ([¹⁸F]FECh). For instance, lithium iodide (LiI) enhances the reactivity of [¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos), enabling efficient coupling with dimethylaminoethanol (DMAE) at 85°C. This approach circumvents side reactions and simplifies purification, making it suitable for automated synthesis modules.

Automated Modular Synthesis Systems

Automated systems have revolutionized the production of ChF derivatives by ensuring reproducibility and scalability. Modern modules integrate [¹⁸F]fluoride drying, precursor reaction, and purification steps into a single workflow. For example, [¹⁸F]FECh synthesis involves:

  • Fluoride Activation: [¹⁸F]KF is complexed with Kryptofix 222 (K222) and dried via azeotropic distillation.
  • Alkylation: [¹⁸F]FETos reacts with DMAE in the presence of LiI at 85–120°C, achieving yields >95%.
  • Purification: Cation-exchange chromatography removes unreacted DMAE and ionic byproducts.

These systems reduce manual intervention and enable rapid production (<30 minutes), critical for clinical applications where isotope decay is a constraint.

Dates

Modify: 2024-02-18

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